

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Echinulin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinulin (C29H39N3O2) is a complex indole alkaloid produced by various species of the Aspergillus and Eurotium genera of fungi.[1] Structurally, it is characterized by a diketopiperazine moiety derived from L-alanine and L-tryptophan, which is extensively prenylated at the indole nucleus. The stereochemistry of **echinulin** is defined by two chiral centers within the diketopiperazine ring, specifically at the C-3 and C-6 positions. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key analytical data of **echinulin**. It includes detailed spectroscopic data, experimental methodologies for structural elucidation, and an examination of its known interaction with the NF-κB signaling pathway.

Chemical Structure and Stereochemistry

The systematic IUPAC name for **echinulin** is (3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione.[1] The core of the molecule is a piperazine-2,5-dione, a cyclic dipeptide, which is substituted at positions 3 and 6. The key structural features are:

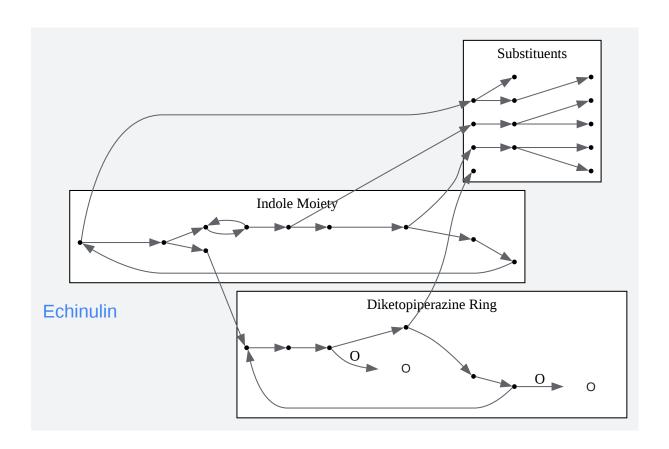
• Diketopiperazine Ring: A central six-membered ring containing two amide linkages.



- Chiral Centers: Two stereocenters are located at the α-carbons of the amino acid residues,
 C-3 (from alanine) and C-6 (from tryptophan). The absolute configuration has been determined to be (3S, 6S).
- Indole Moiety: A tryptophan-derived indole ring is attached to the C-6 position of the diketopiperazine ring via a methylene bridge.
- Isoprenoid Groups: The indole nucleus is decorated with three isoprenoid groups: two 3-methylbut-2-enyl (prenyl) groups at positions C-5 and C-7, and one 2-methylbut-3-en-2-yl (reverse prenyl) group at position C-2.

Molecular Formula: C29H39N3O2[1] Molecular Weight: 461.6 g/mol [1]

Below is a 2D representation of the chemical structure of **echinulin**:



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Caption: 2D Chemical Structure of **Echinulin**.

Quantitative Data Spectroscopic Data

The structural elucidation of **echinulin** relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts in CDCl₃.

Table 1: ¹H NMR Spectroscopic Data for **Echinulin** (in CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	3.85	q	6.8
H-4	7.30	d	8.0
H-6	7.05	d	8.0
H-8	7.08	S	
H-10a	3.25	dd	14.5, 4.0
H-10b	2.90	dd	14.5, 8.0
H-11	4.10	m	
NH-1	8.05	s	-
NH-9	5.80	br s	-
NH-12	5.95	br s	-
H-14	5.30	t	7.0
H-15	3.40	d	7.0
H-17	1.75	s	
H-18	1.80	s	-
H-20	5.30	t	7.0
H-21	3.40	d	7.0
H-23	1.75	S	
H-24	1.80	S	-
H-26	6.10	dd	17.5, 10.5
H-27a	5.10	d	10.5
H-27b	5.05	d	17.5
H-28	1.45	s	
H-29	1.45	s	-



Table 2: ¹³C NMR Spectroscopic Data for **Echinulin** (in CDCl₃)[2]



Position	Chemical Shift (δ, ppm)
C-2	140.5
C-3	54.5
C-3a	108.0
C-4	118.5
C-5	126.5
C-6	111.0
C-7	121.5
C-7a	136.0
C-8	122.0
C-10	28.0
C-11	56.0
C-13	167.0
C-14	123.0
C-15	28.5
C-16	132.0
C-17	18.0
C-18	26.0
C-19	170.0
C-20	123.0
C-21	28.5
C-22	132.0
C-23	18.0
C-24	26.0



C-25	42.0
C-26	145.0
C-27	112.0
C-28	27.0
C-29	27.0

Crystallographic Data

As of the latest search, a complete Crystallographic Information File (CIF) for **echinulin** is not publicly available. However, analysis of closely related indole alkaloids containing a diketopiperazine ring provides representative data for bond lengths and angles within this core structure. The following table presents typical values.

Table 3: Representative Bond Lengths and Angles for the Diketopiperazine Core

Bond	Length (Å)	Angle	Degree (°)
N1-C2	1.34	C6-N1-C2	124.5
C2-C3	1.52	N1-C2-C3	115.0
C3-N4	1.46	C2-C3-N4	111.0
N4-C5	1.34	C3-N4-C5	123.0
C5-C6	1.52	N4-C5-C6	115.5
C6-N1	1.46	C5-C6-N1	110.5
C2=O	1.24	O=C2-N1	121.0
C5=O	1.24	O=C5-N4	121.0

Note: These values are illustrative and based on related structures. Actual values for **echinulin** may vary.

Experimental Protocols



Isolation and Purification of Echinulin from Aspergillus sp.

- Fungal Culture: Aspergillus amstelodami is cultured on a suitable solid medium (e.g., potato dextrose agar) or in a liquid medium (e.g., potato dextrose broth) at 25-28 °C for 14-21 days.
- Extraction: The fungal mycelium and medium are harvested and extracted exhaustively with a solvent mixture such as ethyl acetate/methanol. The organic extracts are combined and concentrated under reduced pressure.[3]
- Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification: Fractions containing echinulin are combined and further purified by preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of methanol/water to yield pure echinulin.

NMR Spectroscopic Analysis

- Sample Preparation: A 5-10 mg sample of purified **echinulin** is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Spectroscopy: ¹H NMR spectra are recorded on a 400 or 500 MHz spectrometer.
 Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.[3]
- ¹³C NMR Spectroscopy: ¹³C NMR spectra are acquired on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). A spectral width of 200-220 ppm and a larger number of scans (1024-4096) are typically required due to the lower natural abundance of ¹³C.[3]
- 2D NMR Experiments: To unambiguously assign the proton and carbon signals, 2D NMR
 experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single
 Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.



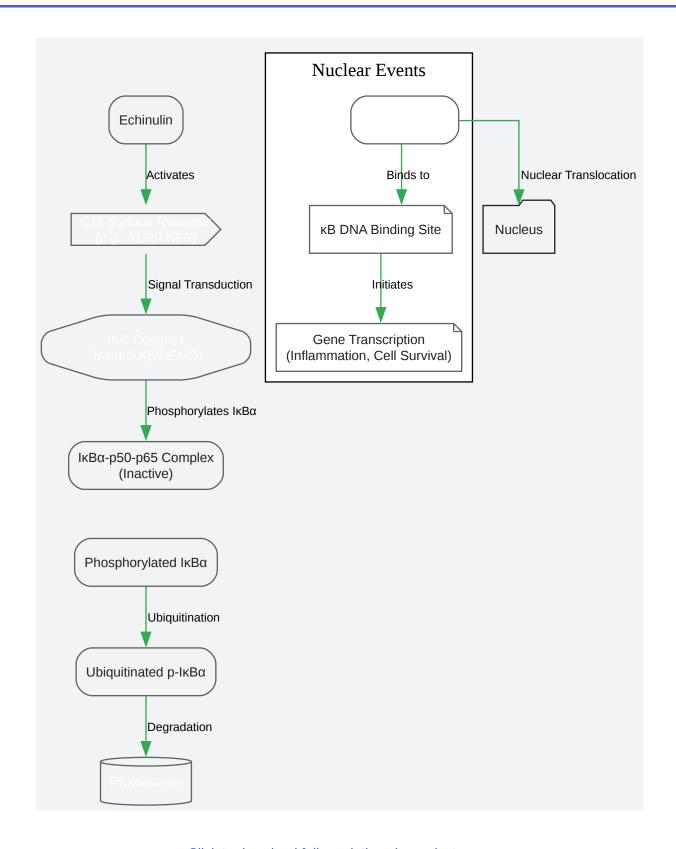
X-ray Crystallography

- Crystallization: Single crystals of echinulin suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., methanol, ethanol, or acetone). Vapor diffusion techniques, with a precipitant, can also be employed.[4]
- Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[5]
- Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares procedures.[6]

Signaling Pathway Involvement: NF-kB Activation

Echinulin has been reported to contribute to the activation of T cell subsets, leading to the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The canonical NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The precise molecular target of **echinulin** within this pathway is still under investigation, but the general mechanism of activation is understood to proceed as follows:





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Caption: Echinulin-induced NF-kB Signaling Pathway.



The activation cascade begins with the stimulation of a cell surface receptor, leading to the recruitment and activation of the IκB kinase (IKK) complex. The IKK complex, composed of IKKα, IKKβ, and NEMO, then phosphorylates the inhibitory protein IκBα at serine residues (Ser32 and Ser36).[7] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal of the p50-p65 heterodimer, allowing its translocation into the nucleus. In the nucleus, the active NF-κB dimer binds to specific κB sites in the promoter regions of target genes, thereby initiating the transcription of genes involved in inflammation and cell survival.[8]

Conclusion

Echinulin is a structurally complex and stereochemically defined natural product with significant biological activity. Its characterization has been made possible through a combination of spectroscopic and crystallographic techniques. The detailed understanding of its structure and its interaction with cellular signaling pathways, such as the NF-κB pathway, is crucial for its potential development as a therapeutic agent. This guide provides a foundational repository of technical information to aid researchers and scientists in their exploration of **echinulin** and its derivatives. Further investigation is warranted to fully elucidate the specific molecular interactions of **echinulin** and to explore its full therapeutic potential.

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